molecular formula C40H74CaO8 B13783541 Calcium 12-(acetoxy)octadecanoate CAS No. 68171-61-9

Calcium 12-(acetoxy)octadecanoate

Cat. No.: B13783541
CAS No.: 68171-61-9
M. Wt: 723.1 g/mol
InChI Key: OELKSGXMBPJHFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 12-(acetoxy)octadecanoate (CAS: 94133-77-4; EC: 302-740-2) is a calcium salt derived from 12-(acetoxy)octadecanoic acid. Its molecular formula is C₁₈H₃₄O₄·½Ca, reflecting the substitution of an acetoxy (-OAc) group at the 12th carbon of the octadecanoic acid backbone. This compound is structurally distinct from hydroxy-substituted analogs, such as calcium 12-hydroxystearate (CAS: 3159-62-4), due to the acetyl group’s presence, which confers unique physicochemical properties .

Primary applications include its use as a polymer additive, where it modifies rheological or stability characteristics.

Properties

CAS No.

68171-61-9

Molecular Formula

C40H74CaO8

Molecular Weight

723.1 g/mol

IUPAC Name

calcium;12-acetyloxyoctadecanoate

InChI

InChI=1S/2C20H38O4.Ca/c2*1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23;/h2*19H,3-17H2,1-2H3,(H,22,23);/q;;+2/p-2

InChI Key

OELKSGXMBPJHFW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 12-(acetoxy)octadecanoate can be synthesized through the reaction of 12-(acetoxy)octadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an organic solvent such as ethanol or methanol, followed by the addition of the calcium compound. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically obtained through filtration, drying, and purification steps.

Chemical Reactions Analysis

Types of Reactions

Calcium 12-(acetoxy)octadecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group in the compound can be hydrolyzed to produce 12-hydroxyoctadecanoic acid and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions at elevated temperatures.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Hydrolysis: 12-hydroxyoctadecanoic acid and acetic acid.

    Oxidation: Various oxidized derivatives of the original compound.

    Substitution: New compounds with different functional groups replacing the acetoxy group.

Scientific Research Applications

Calcium 12-(acetoxy)octadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of calcium 12-(acetoxy)octadecanoate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors by binding to specific sites, thereby influencing various biochemical pathways. The calcium ion plays a crucial role in signal transduction processes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Calcium 12-hydroxystearate (CAS: 3159-62-4)

Key Differences :

  • Functional Group: The hydroxy (-OH) group at C-12 in calcium 12-hydroxystearate contrasts with the acetoxy (-OAc) group in calcium 12-(acetoxy)octadecanoate.
  • Molecular Formula : C₁₈H₃₆O₃·½Ca vs. C₁₈H₃₄O₄·½Ca. The acetoxy group increases oxygen content and molecular weight.
  • Stability : The acetoxy group is prone to hydrolysis under acidic/basic conditions, converting to a hydroxy group, whereas calcium 12-hydroxystearate is more chemically inert .
  • Applications : Both are polymer additives, but calcium 12-hydroxystearate is preferred in high-moisture environments due to its hydrolytic stability .

Table 1: Physicochemical Comparison

Property This compound Calcium 12-hydroxystearate
CAS Number 94133-77-4 3159-62-4
Functional Group -OAc -OH
Molecular Weight ~373.5 g/mol ~327.5 g/mol
Hydrolytic Stability Low High
Primary Use Polymer additive (niche) Polymer additive (broad)

Ethylhexyl 12-(acetoxy)octadecanoate (CAS: 61800-40-6)

Key Differences :

  • Structure: A non-ionic ester (2-ethylhexyl alcohol esterified with 12-(acetoxy)octadecanoic acid) vs. the ionic calcium salt.
  • Molecular Formula : C₂₈H₅₄O₄ vs. C₁₈H₃₄O₄·½Ca.
  • Applications: Ethylhexyl 12-(acetoxy)octadecanoate is a non-ionic surfactant and plasticizer, whereas the calcium salt is used in polymer stabilization .
  • Solubility : The ester form is lipophilic, enhancing compatibility with organic matrices, while the calcium salt exhibits polar ionic interactions .

Table 2: Functional Comparison

Property This compound Ethylhexyl 12-(acetoxy)octadecanoate
Chemical Class Ionic metal soap Non-ionic ester
Molecular Weight ~373.5 g/mol 454.73 g/mol
Solubility Polar solvents Lipophilic solvents
Applications Polymer stabilization Surfactants, plasticizers

Polymeric Derivatives of 12-Substituted Octadecanoic Acids

Compounds like 12-hydroxyoctadecanoic acid homopolymer (CAS: 58128-22-6) and copolymers with acrylates (CAS: 25101-94-4) highlight the versatility of 12-substituted octadecanoic acids. These polymers exhibit higher molecular weights and tailored mechanical properties, differing from this compound’s role as a monomeric additive .

Research Findings and Industrial Relevance

  • Synthetic Challenges : Introducing acetoxy groups requires protective strategies (e.g., acid chloride intermediates), as seen in methyl ester syntheses . This complexity increases production costs compared to hydroxy analogs.
  • Environmental Impact : Acetoxy derivatives may hydrolyze into acetic acid and hydroxy compounds, necessitating careful disposal to avoid aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.